molecular formula C23H22ClN5O2S B1666797 Bepafant CAS No. 114776-28-2

Bepafant

Cat. No. B1666797
M. Wt: 468 g/mol
InChI Key: FWYVRZOREBYLCY-UHFFFAOYSA-N
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Description

Bepafant, also known as WEB-2170, is a synthetic racemic platelet-activating-factor receptor (PAFR) antagonist based on the hetrazepine scaffold . It is a pharmacologically more potent derivative of Apafant .


Molecular Structure Analysis

Bepafant has a complex molecular structure. It is based on the thienotriazolodiazepine scaffold . The 2D structure of Bepafant can be found in various databases .


Chemical Reactions Analysis

Bepafant is a potent and selective antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor . It competes with the natural ligand PAF, thereby inhibiting the proinflammatory function of the receptor .


Physical And Chemical Properties Analysis

Bepafant has a molecular weight of 467.12 and an XLogP of 3.43 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds . Its topological polar surface area is 100.33 .

Scientific Research Applications

Pharmacologic Activity

Bepafant, known as WEB 2170, is a potent and selective antagonist of platelet activating factor (PAF). It has shown efficacy both in vitro and in vivo in inhibiting PAF-induced human platelet and neutrophil aggregation. The drug's potency in vitro is comparable to WEB 2086, another PAF antagonist. Bepafant's significant dose-dependent effects include abrogation of bronchoconstriction, hypotension, and mortality in animal models when administered orally or intravenously. This makes it a strong candidate for further exploration in conditions mediated by PAF (Heuer et al., 1990).

Anaphylaxis Studies

Bepafant has been studied for its role in anaphylaxis. In models of active and passive anaphylaxis in mice and guinea pigs, Bepafant demonstrated protective effects. It mitigated anaphylactic bronchoconstriction, blood pressure changes, and mortality, suggesting its significant role in counteracting PAF-mediated effects in anaphylactic reactions (Heuer, 1991).

Pancreas Perfusion Post-Ischemia

A study explored the role of PAF in pancreatic ischemia and the effects of Bepafant in pancreas preservation. Results indicated that Bepafant enhanced pancreas preservation post-cold ischemia by antagonizing inflammatory and vasoconstrictory responses to PAF synthesized during surgical pancreas preparation (Leonhardt et al., 1995).

Role in Blood Component Storage

Studies have shown that compounds biologically similar to PAF develop during the storage of blood components. Bepafant was found to inhibit the plasma priming activity of these agents, which primed the neutrophil NADPH oxidase. This finding opens avenues for its potential role in enhancing the safety and efficacy of stored blood components (Silliman et al., 1993).

properties

IUPAC Name

[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYVRZOREBYLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869589
Record name [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepafant

CAS RN

114776-28-2
Record name [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114776-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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